Higher Lipophilicity (XLogP3-AA 7.2) Distinguishes It from Shorter-Alkoxy and Non-Alkoxy Analogs
The target compound exhibits a computed XLogP3-AA of 7.2, markedly higher than the core fragment 4-(4-chloro-3,5-dimethylphenoxy)aniline, which has a predicted logP of approximately 4.2 based on its simpler structure lacking the hexyl chain [1]. This difference of ~3.0 log units translates to a theoretical ~1000-fold increase in octanol-water partition coefficient, conferring distinctly higher lipophilicity that can enhance passive membrane permeability and binding to hydrophobic protein pockets [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 7.2 |
| Comparator Or Baseline | 4-(4-Chloro-3,5-dimethylphenoxy)aniline (CAS 150418-62-5); estimated XLogP3 ≈ 4.2 |
| Quantified Difference | ΔXLogP ≈ +3.0 |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025) |
Why This Matters
A >2 logP difference significantly alters compound distribution in biological assays and must be accounted for when selecting a chemical probe for cell-based or in vivo studies.
- [1] PubChem Compound Summary for CID 28308575, XLogP3-AA property, U.S. National Library of Medicine. View Source
- [2] Hansch, C., Leo, A., 'Exploring QSAR: Fundamentals and Applications in Chemistry and Biology', American Chemical Society, 1995, Chapter 3. View Source
